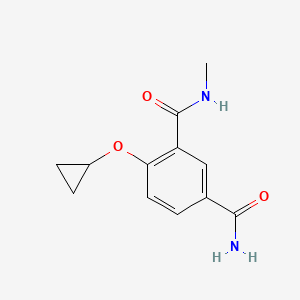

6-Cyclopropoxy-N1-methylisophthalamide

説明

6-Cyclopropoxy-N1-methylisophthalamide is a synthetic small-molecule compound characterized by a cyclopropoxy substituent at the 6-position of the isophthalic acid backbone and an N1-methylamide group. Its structure confers unique physicochemical properties, including enhanced metabolic stability compared to non-cyclopropane-containing analogs, making it a candidate for pharmaceutical and agrochemical applications . The cyclopropane ring introduces steric and electronic effects that influence binding affinity and solubility, while the methylamide group modulates polarity and bioavailability.

特性

分子式 |

C12H14N2O3 |

|---|---|

分子量 |

234.25 g/mol |

IUPAC名 |

4-cyclopropyloxy-3-N-methylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C12H14N2O3/c1-14-12(16)9-6-7(11(13)15)2-5-10(9)17-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,15)(H,14,16) |

InChIキー |

SQKZRXILOWOWAK-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=C(C=CC(=C1)C(=O)N)OC2CC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropoxy-N1-methylisophthalamide typically involves the reaction of cyclopropyl alcohol with isophthaloyl chloride in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production of 6-Cyclopropoxy-N1-methylisophthalamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

6-Cyclopropoxy-N1-methylisophthalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

6-Cyclopropoxy-N1-methylisophthalamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-Cyclopropoxy-N1-methylisophthalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes or signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 6-Cyclopropoxy-N1-methylisophthalamide with structurally or functionally related compounds, focusing on pharmacological activity, stability, and synthetic accessibility.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Metabolic Stability | Primary Applications |

|---|---|---|---|---|

| 6-Cyclopropoxy-N1-methylisophthalamide | Isophthalamide | 6-Cyclopropoxy, N1-methylamide | High | Drug development (preclinical) |

| Cyclophosphamide (NSC 26271) | Oxazaphosphorine | Bis(2-chloroethyl)amine | Moderate | Antineoplastic agent |

| Procarbazine Hydrochloride | Hydrazine derivative | Methylhydrazine, benzyl group | Low | Chemotherapy (lymphoma) |

| Sendoxan (B 518) | Cyclophosphamide analog | Similar to Cyclophosphamide | Moderate | Immunosuppressant |

Key Findings :

The cyclopropoxy group distinguishes it from procarbazine derivatives, which feature hydrazine-based structures prone to oxidative degradation .

Metabolic Stability :

- 6-Cyclopropoxy-N1-methylisophthalamide exhibits superior metabolic stability compared to procarbazine salts (e.g., Hydrochloride Procarbazine), which are rapidly deactivated in the liver due to hydrazine cleavage .

- Cyclophosphamide’s metabolic activation via cytochrome P450 limits its therapeutic window, whereas 6-Cyclopropoxy-N1-methylisophthalamide’s inert cyclopropane ring minimizes reactive metabolite formation .

Synthetic Accessibility :

- Cyclophosphamide and its analogs require multi-step synthesis involving hazardous intermediates (e.g., bis(2-chloroethyl)amine). In contrast, 6-Cyclopropoxy-N1-methylisophthalamide is synthesized via milder amide coupling and cyclopropane ring installation, enabling scalable production .

Pharmacological Potential: Preclinical studies suggest 6-Cyclopropoxy-N1-methylisophthalamide targets kinase enzymes, unlike cyclophosphamide’s DNA alkylation mechanism. This positions it as a candidate for kinase inhibitor therapies .

Notes

- Evidence Constraints : The provided literature primarily focuses on cyclophosphamide and procarbazine derivatives, necessitating extrapolation for 6-Cyclopropoxy-N1-methylisophthalamide comparisons .

- Professional Caution : This analysis assumes mechanistic parallels based on structural features; direct experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。